molecular formula C17H13ClN4OS2 B2810892 3-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

3-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2810892
M. Wt: 388.9 g/mol
InChI Key: FKYRWQIDJPQRDF-UHFFFAOYSA-N
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Description

3-{[4-(3-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines 1,2,4-triazole and benzothiazolone pharmacophores within a single chemical entity. This structural combination creates a multifunctional research chemical with significant potential in various scientific investigations. The compound's core structure consists of a 4H-1,2,4-triazole ring system substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a methylsulfanyl moiety, connected via a methylene bridge to a 2,3-dihydro-1,3-benzothiazol-2-one unit. This specific molecular arrangement places it within a class of compounds known to exhibit diverse biological activities, similar to other triazole-benzothiazole hybrids documented in scientific literature . Researchers investigating agrochemical compounds will find particular interest in this chemical, as structurally related compounds containing the 1,2,4-triazole moiety demonstrate significant herbicidal and plant growth regulation properties . The presence of the benzothiazolone component further enhances its research utility, as this structural motif appears in various bioactive molecules with documented biological activities. The 3-chlorophenyl substitution at the 4-position of the triazole ring provides electronic and steric characteristics that may influence receptor binding interactions in biological systems, while the methylsulfanyl group at the 5-position offers potential for metabolic transformations and additional molecular modifications. This compound serves as a valuable scaffold for structure-activity relationship studies in medicinal chemistry and pesticide science, particularly for researchers exploring novel enzyme inhibitors and receptor modulators. The molecular framework allows for investigation into how simultaneous presence of triazole and benzothiazolone systems affects bioactivity profiles and physicochemical properties. Scientists engaged in heterocyclic chemistry research will appreciate the compound's synthetic challenges and opportunities for further functionalization at multiple positions. Available exclusively for research purposes, this chemical is provided with comprehensive analytical documentation including HPLC purity confirmation, mass spectrometric characterization, and NMR spectral data. Researchers should handle this material following appropriate laboratory safety protocols, using personal protective equipment and working in well-ventilated areas. This product is intended strictly for scientific research applications and is not formulated for diagnostic, therapeutic, or agricultural use in any form.

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS2/c1-24-16-20-19-15(22(16)12-6-4-5-11(18)9-12)10-21-13-7-2-3-8-14(13)25-17(21)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYRWQIDJPQRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic molecule that integrates a benzothiazolone core with a triazole ring and various substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H16ClN5OS2
  • Molecular Weight : 425.97 g/mol

Structural Features

FeatureDescription
Benzothiazolone Core Central structure providing biological activity
Triazole Ring Imparts potential for interaction with enzymes
Chlorophenyl Group Enhances lipophilicity and biological activity
Methylsulfanyl Group May influence the compound’s reactivity

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets such as enzymes or receptors. The triazole moiety is known for its ability to inhibit enzymes involved in critical metabolic pathways. Specifically, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to triazoles exhibit significant antimicrobial properties. The presence of the chlorophenyl and methylsulfanyl groups may enhance the compound's efficacy against a range of pathogens. Studies have reported that triazole derivatives can inhibit the growth of fungi and bacteria by disrupting their metabolic pathways.

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. The inhibition of DHFR leads to decreased synthesis of nucleotides required for DNA replication, thereby inducing apoptosis in rapidly dividing cancer cells. In vitro studies have shown that related compounds can effectively reduce cell viability in various cancer cell lines.

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • A study highlighted that triazole-based compounds significantly inhibited DHFR activity, leading to reduced proliferation in cancer cells (PMC8949896) .
  • Antimicrobial Efficacy :
    • Another investigation demonstrated that triazole derivatives exhibited potent antifungal activity against Candida species, suggesting potential therapeutic applications in treating fungal infections (PMC8243516) .

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is essential to evaluate its toxicity profile. Preliminary studies indicate that certain triazole derivatives may exhibit cytotoxic effects at high concentrations; however, further research is needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its triazole-benzothiazol-2-one hybrid scaffold. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound 1,2,4-triazole + benzothiazol-2-one 3-chlorophenyl, methylsulfanyl, methylene bridge C=N (triazole), C=O (benzothiazol-2-one)
5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-triazole + benzoxazole 3-chlorophenyl, 4-methylphenyl, thione (C=S) C=N, C=S
3-[4-(2-Chlorobenzylideneamino)-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenylpropan-1-one 1,2,4-triazole + propanone 2-chlorobenzylideneamino, sulfanylidene (C=S), diphenyl C=S, C=O (ketone)
Triazole Schiff base benzopyranone derivatives Triazole + benzopyranone Varied aryl/alkyl groups, Schiff base linkage C=N (Schiff base), C=O (benzopyranone)

Key Observations :

  • Replacement of benzothiazol-2-one with benzoxazole () or benzopyranone () alters electronic properties and bioavailability.
  • The methylsulfanyl group in the target compound may enhance lipophilicity compared to sulfanylidene (C=S) groups in and .
Spectroscopic Properties

Comparative spectroscopic data highlight structural differences:

Compound / ID IR Peaks (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) Elemental Analysis (C/H/N)
Target Compound Expected: ~1650 (C=O), ~1250 (C=S) Predicted: ~5.0–5.5 (CH₂ bridge), ~7.0–8.5 (Ar-H) N/A (data not provided)
1649 (C=N), 1275 (C=S), 726 (C-Cl) 9.77 (triazole NH), 6.76–8.01 (12H Ar-H), 2.53 (CH₃) Calc: C 63.00%, H 3.21%, N 3.00%
N/A N/A (single-crystal X-ray used) N/A
N/A Structural Dihedral angles (C4–N1–N2–C2 = -177.5°) N/A

Key Observations :

  • The C=O stretch in benzothiazol-2-one (~1650 cm⁻¹) would differ from C=S (1275 cm⁻¹) in .
  • Aromatic proton signals (δ 6.76–8.01 in ) align with the target compound’s expected Ar-H shifts.

Key Observations :

  • The target compound’s triazole-methylsulfanyl group may improve membrane permeability compared to ’s Schiff bases.
  • Benzothiazol-2-one’s ketone group could enhance hydrogen-bonding interactions with biological targets vs. benzoxazole in .

Key Observations :

  • The methylene bridge in the target compound may require selective alkylation steps, contrasting with Schiff base formation in .
  • High-resolution crystallography (e.g., ’s R factor = 0.055) ensures precise structural validation .

Q & A

Q. Optimization Parameters :

  • Solvents: Dimethylformamide (DMF) or acetonitrile for polar intermediates .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Q. Example Protocol :

StepReaction TypeConditionsYield (%)Reference
1CyclizationNaOH/EtOH, 80°C65–75
2Sulfur InsertionCS₂, RT, 12h70–80
3CouplingDMF, 100°C, 6h50–60

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ~470–480 Da) .
  • X-ray Crystallography : For absolute configuration determination, particularly for chiral centers .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key factors include:

  • Temperature Control : Lowering cyclization temperatures (e.g., 60–70°C) reduces side-product formation .
  • pH Adjustment : Maintaining alkaline conditions (pH 9–10) during triazole synthesis minimizes hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Case Study :
A 15% yield increase was achieved by replacing methanol with DMF in the coupling step, reducing viscosity and improving reactant diffusion .

Advanced: How should researchers address contradictions in reported biological activities?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) require:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups on triazole) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP >3 correlates with membrane permeability) .

Example :
Varying antifungal IC₅₀ values (2–50 µM) across studies were resolved by standardizing fungal strains and incubation times .

Advanced: What computational strategies predict the compound’s bioactivity?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., CYP51 for antifungal activity) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., BBB permeability) .

Validation :
Docking scores for triazole derivatives against EGFR kinase showed a strong correlation (R² = 0.89) with experimental IC₅₀ values .

Basic: What structural features influence its chemical reactivity?

Answer:

  • Triazole Ring : The 1,2,4-triazole core facilitates hydrogen bonding and π-π stacking, critical for target binding .
  • Benzothiazole Moiety : Enhances planarity and aromatic interactions, improving stability in biological systems .
  • Chlorophenyl Group : Electron-withdrawing effects increase electrophilicity, aiding nucleophilic substitutions .

Advanced: How can analogs be designed to improve selectivity or potency?

Answer:

  • Substituent Variation : Replace methylsulfanyl with sulfonamide groups to enhance water solubility .
  • Hybrid Scaffolds : Integrate quinazoline or oxadiazole rings to diversify binding modes .
  • Pro-drug Strategies : Introduce ester groups for controlled release in vivo .

Success Example :
A fluoro-substituted analog showed 10× higher anticancer activity by improving DNA intercalation .

Basic: How stable is this compound under varying storage or experimental conditions?

Answer:

  • Thermal Stability : Decomposes above 200°C (DSC data) .
  • Photostability : Protect from UV light to prevent benzothiazole ring cleavage .
  • Solution Stability : Store in anhydrous DMSO at -20°C; avoid aqueous buffers with pH <6 .

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